SED1 protein
Description
Historical Perspectives and Nomenclature of SED1 Protein
The historical understanding of this compound is marked by its independent discovery in different biological systems. In mammals, it was initially identified as a component of milk fat globules and is also known as Milk Fat Globule-EGF Factor 8 (MFG-E8). pnas.org Concurrently, it was recognized as a protein present on the surface of sperm that plays a role in binding to the egg. researchgate.netoup.com The name SED1 was introduced to provide a uniform nomenclature for the mouse protein, denoting a Secreted protein containing a cleavable signal sequence, N-terminal Notch-like type II EGF repeats, and C-terminal Discoidin/F5/8 Complement domains. researchgate.net
In the yeast Saccharomyces cerevisiae, a protein later identified as SED1 was initially characterized as a multicopy suppressor of an erd2 deletion, a gene involved in retrieving luminal endoplasmic reticulum proteins. nih.govnih.gov It was subsequently found to be a major structural cell wall glycoprotein (B1211001), particularly abundant in stationary-phase cells, and was also referred to as Glycoprotein GP260. nih.govuniprot.org The systematic name for the gene encoding SED1 in S. cerevisiae is YDR077W. uniprot.orgyeastgenome.org
Diverse Biological Contexts and Significance of this compound Across Model Systems
This compound exhibits diverse functions across a range of biological systems, underscoring its evolutionary importance.
In mammals, particularly the mouse model, SED1 is crucial for successful sperm-egg adhesion. researchgate.netoup.com It localizes to the sperm plasma membrane and facilitates binding to the zona pellucida, interacting with glycoproteins like ZP2 and ZP3. researchgate.netoup.com Studies using SED1-null male mice have demonstrated subfertility, highlighting its essential role in this process. nih.govoup.com Beyond reproduction, mammalian SED1 (MFG-E8) is involved in mammary gland development, specifically in branching morphogenesis. pnas.orgnih.gov It is expressed by both luminal and myoepithelial cells and influences interactions between these cell types, partly through binding to αv integrin receptors on myoepithelial cells, leading to MAPK activation and promoting cell proliferation. pnas.orgnih.gov Furthermore, SED1 has been implicated in maintaining the integrity of the epididymal epithelium, where it is found in basolateral domains and supports cell adhesion via interaction with αV integrins and binding to phospholipid bilayers on adjacent cells. biologists.com SED1's role in the clearance of apoptotic cells by macrophages has also been noted. pnas.orgnih.gov
In Saccharomyces cerevisiae, Sed1p is a major component of the cell wall, particularly in stationary phase cells. nih.govuniprot.org It contributes to the structural integrity of the cell wall and is required for resistance to lytic enzymes like Zymolyase. nih.govnih.gov Sed1p's expression is upregulated during the diauxic shift and in response to various stresses, including osmotic stress, aluminum, and zinc, suggesting a role in stress resistance. nih.gov It is a glycosylphosphatidylinositol (GPI)-anchored protein, and its incorporation into the cell wall involves proteins like Kre6p. nih.govoup.com
Beyond these well-studied roles, SED1's ability to report osmotic stress has been observed not only in budding yeast but also in bacteria like Escherichia coli and in plants, indicating a potential broader role as a sensor or responder to osmotic changes across different kingdoms. researchgate.net
Here is a summary of SED1's biological contexts and significance across different model systems:
| Model System | Biological Context | Significance | Key Findings |
| Mouse (M. musculus) | Sperm-egg adhesion | Essential for successful fertilization; SED1-null males are subfertile. nih.govoup.com | Binds to zona pellucida glycoproteins ZP2 and ZP3; localized on sperm plasma membrane. researchgate.netoup.com |
| Mouse (M. musculus) | Mammary gland development | Required for branching morphogenesis. pnas.orgnih.gov | Expressed by luminal and myoepithelial cells; binds αv integrins; activates MAPK signaling; promotes cell proliferation. pnas.orgnih.gov |
| Mouse (M. musculus) | Epididymal epithelium integrity | Maintains epithelial cell adhesion. biologists.com | Localized in basolateral domains; interacts with αV integrins and phospholipid bilayers. biologists.com |
| Mouse (M. musculus) | Macrophage function | Involved in clearance of apoptotic cells. pnas.orgnih.gov | Facilitates recognition and engulfment of apoptotic lymphocytes. pnas.orgnih.gov |
| Yeast (S. cerevisiae) | Cell wall structure and integrity | Major structural component, especially in stationary phase; provides resistance to lytic enzymes. nih.govuniprot.org | GPI-anchored protein; expression is stress-induced; involved in cell wall organization. nih.govuniprot.orgnih.govstring-db.orgoup.com |
| Yeast (S. cerevisiae) | Stress response (Osmotic stress) | Reports effects of osmotic stress. researchgate.net | Protein localization altered under hyperosmotic stress; forms granules in yeast cells. researchgate.net |
| Escherichia coli | Stress response (Hyperosmotic stress) | Shows hyperosmotic stress-dependent response. researchgate.net | Increased FRET readout observed under hyperosmotic stress. researchgate.net |
| Plants (Tobacco) | Stress response (Hyperosmotic stress) | Shows hyperosmotic stress-dependent response. researchgate.net | Transiently expressed nuclear-localized SED1 transgene responds to hyperosmotic stress. researchgate.net |
Evolution of Research Inquiry into this compound Functions
The research trajectory for this compound has evolved from its initial identification in specific biological contexts to a broader investigation of its molecular mechanisms and diverse roles. Early studies focused on isolating and characterizing the protein from sources like milk fat globules and sperm, or identifying it through genetic screens in yeast. researchgate.netnih.govpnas.org This led to the characterization of its domain structure, including EGF repeats and discoidin domains in mammals, and its GPI anchor in yeast. researchgate.netnih.govuniprot.org
Subsequent research delved into the specific functions mediated by these domains, such as the adhesive properties of the discoidin domains and the RGD motif within the EGF repeat in mammalian SED1, which interact with phospholipid membranes and integrins, respectively. researchgate.netpnas.orgbiologists.com In yeast, studies focused on its role in cell wall assembly and its response to environmental cues. nih.govnih.govoup.com
The development of knockout mouse models was instrumental in revealing the physiological significance of SED1 in processes like fertilization, mammary gland development, and epididymal function. pnas.orgnih.govoup.combiologists.com Comparative studies have also explored the evolutionary history of SED1, noting accelerated evolution and domain loss in certain lineages, such as primates, suggesting functional adaptations over time. nih.govoup.com
Recent research continues to explore the intricate molecular interactions of SED1, its signaling pathways, and its potential involvement in other physiological and pathological conditions. The use of advanced techniques, including those for studying protein localization and interactions under stress, has further expanded our understanding of this versatile protein. researchgate.net The presence of variable minisatellite regions within the yeast SED1 gene and the study of its polymorphisms highlight ongoing investigations into the genetic basis of its functional diversity. nih.gov
Properties
CAS No. |
148997-68-6 |
|---|---|
Molecular Formula |
C6H9NO |
Synonyms |
SED1 protein |
Origin of Product |
United States |
Molecular Architecture and Post Translational Dynamics of Sed1 Protein
Gene and Transcriptional Regulation of SED1 Protein Expression
The expression of SED1 is a tightly regulated process influenced by its genomic organization, transcriptional variants, and various environmental cues.
Genomic Organization and Transcriptional Variants of this compound
In Saccharomyces cerevisiae, the SED1 gene is systematically named YDR077W. yeastgenome.org It is located on chromosome IV. SED1 has a paralog, SPI1 (YER150W), which arose from a whole-genome duplication event. yeastgenome.org The SED1 gene contains two blocks of tandem repeat units within its nucleotide sequence, contributing to length and sequence polymorphisms observed in different strains of S. cerevisiae. nih.govasm.orgnih.govresearchgate.net These variations in the open reading frame (ORF) can affect the number of potential N-glycosylation sites and cysteine residues, potentially influencing cell wall properties. researchgate.net Studies in S. cerevisiae have identified seven different SED1 length variants, leading to 13 distinct PCR profiles in analyzed isolates. nih.govasm.org
In mammals, SED1 is also known as Milk Fat Globule-EGF Factor 8 (MFG-E8). nih.govpnas.orgoup.com Mouse SED1 is described as a short splice form of the MFGE8 gene. oup.com Comparative genomic analysis of the SED1 gene in different mammalian species has revealed accelerated evolution in ancestral primates, including the loss of one of the two Notch-like EGF domains present in mouse SED1. oup.comnih.gov
Regulatory Elements and Environmental Modulators of this compound Gene Expression
SED1 gene expression is influenced by various regulatory elements and environmental conditions. In S. cerevisiae, SED1 is a stress-induced gene and a major cell wall protein in the stationary phase. oup.comoup.comnih.gov Its expression is moderate during exponential growth but increases significantly (2.7-fold) in the stationary phase. oup.comoup.com The promoter and upstream region of the SED1 gene in S. cerevisiae contain stress-responsive elements (CCCCT and AGGGG). nih.gov SED1 is strongly up-regulated at the diauxic shift upon glucose depletion, around the M phase of the cell cycle, and in the presence of aluminum and zinc. nih.gov The cell wall integrity (CWI) signaling pathway, mediated by the MAP kinase Mpk1/Slt2 and the transcription factor Rlm1, is known to regulate the expression of cell wall-related genes, including SED1, in response to cell wall remodelling and environmental stresses like temperature upshift. researchgate.net
In mammals, SED1 expression has been reported in various cell types, including macrophages, dendritic cells, carcinoma cells, and epididymal epithelial cells. researchgate.netbiologists.com In the epididymis, SED1 is secreted into the lumen and coats sperm, but it is also found in the basolateral domains of epithelial cells, suggesting a tissue-intrinsic role in maintaining epithelial integrity. biologists.com
Protein Domain Organization and Conformational Aspects of this compound
The function of this compound is intrinsically linked to its modular domain architecture and the conformational dynamics these domains afford.
Identification and Functional Annotation of Conserved Domains (e.g., EGF Repeats, Discoidin/Factor V/VIII C Domains)
Mammalian SED1 is characterized as a bi-motif protein containing specific conserved domains. It is composed of a cleavable signal sequence, followed by N-terminal EGF-like domains and C-terminal Discoidin/F5/8C domains. researchgate.netnih.govpnas.orgoup.com Typically, mouse SED1 contains two N-terminal Notch-like type II EGF repeats and two C-terminal discoidin/F5/8 type C domains. oup.com One of the EGF repeats in mammalian SED1 contains an RGD motif. nih.govpnas.orgbiologists.com
The functional annotation of these domains highlights their roles in mediating cellular interactions:
EGF Repeats: These domains are known to mediate protein-protein interactions. oup.comnih.gov In mammalian SED1, the EGF domain containing the RGD motif is proposed to serve as a ligand for αV integrin receptors, facilitating cell adhesion. biologists.com
Discoidin/F5/8C Domains: These domains are involved in protein-cell membrane interactions and can dock to various substrates, including phospholipid membranes and extracellular matrices. researchgate.netnih.gov In the context of sperm-egg adhesion, the discoidin/F5/8C domains of mammalian SED1 bind to both the sperm plasma membrane and proteins of the egg zona pellucida, such as ZP2 and ZP3. researchgate.netoup.com
A summary of the conserved domains and their functions is presented in the table below:
| Domain Type | Location in Protein | Known/Predicted Function | Organism Type Mentioned |
| EGF Repeats | N-terminal | Protein-protein interaction, Integrin binding (via RGD) | Mammalian |
| Discoidin/Factor V/VIII C | C-terminal | Protein-cell membrane interaction, Binding to membranes/ECM | Mammalian |
| Repeated Amino Acid Motifs | Internal regions | Contribute to glycosylation sites and cell wall properties | Saccharomyces cerevisiae |
Structural Determinants of this compound-Mediated Interactions
The structural organization of this compound dictates its ability to interact with other molecules. The presence and arrangement of the EGF and Discoidin/F5/8C domains are critical for its adhesive functions. In mammalian SED1, the discoidin domains are key mediators of interactions with both the sperm membrane and the egg coat. researchgate.net Protein docking mediated by these domains is dependent on specific spike structures on their surface. researchgate.net The potential for SED1 to form functional oligomers may be linked to the ability of discoidin domain β-sheets to associate, possibly supported by glycosylation-regulated interactions between EGF repeats. researchgate.net The RGD motif within an EGF domain provides a specific binding site for integrin receptors, facilitating cell-cell or cell-matrix adhesion. biologists.com
In Saccharomyces cerevisiae Sed1p, the presence of internal repeat units and the abundance of serine and threonine residues contribute to extensive glycosylation, which is crucial for its incorporation into and function within the cell wall structure. nih.govoup.com The covalent attachment of Sed1p to the β-1,6-glucan of the cell wall is a key interaction mediated by its structure and post-translational modifications. uniprot.org
Post-Translational Modification Profiles of this compound
This compound undergoes significant post-translational modifications (PTMs) that are essential for its proper localization, function, and stability.
In Saccharomyces cerevisiae Sed1p, key PTMs include glycosylation and the addition of a glycosylphosphatidylinositol (GPI) anchor. Sed1p is heavily glycosylated with both N- and O-linked carbohydrates, contributing significantly to its molecular weight, which can range from 100 to 810 kDa. oup.com Sequence analysis identifies multiple potential N-linked glycosylation sites. nih.govuniprot.org The GPI anchor is attached to the C-terminus of the protein in the endoplasmic reticulum, serving as a signal for targeting to the cell surface. oup.comuniprot.org At the cell surface, the GPI anchor is cleaved, and the protein is covalently attached to the β-1,6-glucan of the outer cell wall layer via the remaining glycan remnant. uniprot.orguniprot.org This covalent linkage is crucial for the stable incorporation of Sed1p into the cell wall, a process that involves proteins like Kre6p. oup.comoup.com The N-terminus of mature Sed1p is blocked. uniprot.org
UniProt data for Saccharomyces cerevisiae Sed1p (accession Q01589) lists several predicted PTM sites, including N-linked glycosylation sites and the GPI-anchor attachment site. uniprot.org
In mammals, while the GPI anchor is also a feature of some proteins in the SED1/MFG-E8 family, specific detailed PTM profiles for mammalian SED1 beyond glycosylation and the presence of the signal sequence are less extensively documented in the provided sources within the context of its molecular architecture. However, the RGD motif suggests potential involvement in integrin-mediated signaling pathways, which often involve phosphorylation events, although direct phosphorylation sites on SED1 were not detailed in the search results.
A summary of known PTMs for Saccharomyces cerevisiae Sed1p is provided below:
| Modification Type | Location/Description | Impact on Protein |
| N-linked Glycosylation | Multiple sites | Increased molecular weight, Cell wall properties |
| O-linked Glycosylation | Present | Increased molecular weight, Cell wall properties |
| GPI-anchor Addition | C-terminus | Targets protein to cell surface |
| GPI-anchor Cleavage | At cell surface | Facilitates covalent attachment to cell wall β-1,6-glucan |
| N-terminus Blocking | Mature protein N-terminus | Affects protein processing/stability |
Glycosylation Patterns and Functional Consequences (e.g., N-linked, O-linked, GPI-Anchoring)
This compound is a highly glycosylated protein, undergoing both N-linked and O-linked glycosylation. nih.govoup.com In Saccharomyces cerevisiae, Sed1p has multiple putative N-glycosylation sites. nih.govasm.org N-linked glycosylation involves the addition of a GlcNAc (N-acetylglucosamine) containing glycan to asparagine residues. uniprot.org O-linked glycosylation involves the addition of mannose units to serine and threonine residues, which are abundant in Sed1p. nih.govoup.commdpi.com The extensive N- and O-linked glycosylation significantly contributes to the high apparent molecular weight of Sed1p. oup.com
A key post-translational modification for Sed1p in S. cerevisiae is the attachment of a glycosylphosphatidylinositol (GPI) anchor. uniprot.orgnih.govoup.com The GPI anchor is added to the protein in the endoplasmic reticulum and facilitates its targeting to the cell surface. uniprot.orgnih.gov At the cell surface, the GPI anchor undergoes cleavage, and the protein is then covalently attached to the β-1,6-glucan of the outer cell wall layer via its lipidless GPI glycan remnant. uniprot.orgnih.govoup.com This covalent linkage to the cell wall matrix, which involves β-1,3-glucan and β-1,6-glucan, is crucial for the structural integrity and function of Sed1p as a cell wall protein. oup.comoup.com
The glycosylation of SED1 is functionally important. In S. cerevisiae, Sed1p's incorporation into the cell wall, which is dependent on its GPI anchor and subsequent attachment to glucan, is required for cell wall stability, particularly in stationary phase cells, and contributes to resistance to lytic enzymes like Zymolyase. nih.govasm.orgoup.com The process of incorporating GPI-anchored proteins like Sed1p into the cell wall involves proteins such as Kre6p, a Golgi membrane protein necessary for normal β-1,6-glucan levels. oup.comoup.com Disruption of SED1 can affect cell wall properties and increase sensitivity to cell wall-disrupting agents. nih.govoup.comresearchgate.net Furthermore, defects in protein glycosylation pathways can influence the expression of SED1. oup.com
In mammals, the discoidin/F5/8 C domains of SED1/MFG-E8, which are involved in protein-cell membrane binding, enable it to dock to substrates like phospholipid membranes. pnas.orgnih.gov While the search results primarily highlight glycosylation in the context of yeast Sed1p's cell wall integration, the presence of EGF repeats and discoidin domains in mammalian SED1 suggests potential roles for glycosylation in modulating these domain functions and interactions, although specific details on mammalian SED1 glycosylation patterns and their functional consequences were not extensively detailed in the provided search results.
Phosphorylation Events and Kinase Dependencies of this compound
Information specifically detailing the phosphorylation events and kinase dependencies of this compound itself is limited in the provided search results. However, there is evidence linking SED1 gene expression to kinase pathways, particularly in Saccharomyces cerevisiae.
The expression of the SED1 gene in S. cerevisiae is influenced by the Mpk1 MAP kinase pathway, also known as the cell wall integrity pathway. nih.gov This pathway is activated by various environmental stimuli, including elevated temperatures, hypo-osmotic shock, and exposure to mating pheromone. nih.gov Mpk1 (Slt2) phosphorylation leads to the activation of transcription factors like Rlm1, which regulate genes involved in cell wall biosynthesis. nih.gov Studies have shown that SED1 is a transcriptional target of the Mpk1 pathway, with its mRNA levels being upregulated in response to conditions that activate this pathway, such as increased internal turgor pressure in mutants lacking Ppz protein phosphatases. nih.gov This suggests an indirect dependency of SED1 levels on kinases within the cell wall integrity pathway.
In S. cerevisiae, the PKA (Protein Kinase A) catalytic subunits Tpk1 and Tpk2 have been shown to associate with the coding regions of stress-responsive genes, including SED1, in response to osmotic stress. sonar.ch This association appears to be dependent on their catalytic activity and is linked to the regulation of gene expression. sonar.ch While this indicates a role for PKA in regulating SED1 gene expression, it does not directly describe phosphorylation of the this compound itself by these kinases.
One search result mentions that LEA proteins, which include the sensory domain of an Arabidopsis protein used in a biosensor named SED1, are hyper-phosphorylated in Arabidopsis. biorxiv.org However, this refers to a different protein utilized in a biosensor context and not the this compound that is the primary focus of this article (cell wall protein in yeast, sperm-egg binding protein in mammals).
While the provided information highlights the regulation of SED1 gene expression by certain kinase pathways in yeast, direct evidence regarding specific phosphorylation sites on the this compound and the kinases responsible for these modifications, as well as their functional consequences on the this compound's activity or localization, is not extensively detailed.
Cellular Localization and Trafficking Mechanisms of Sed1 Protein
Subcellular Compartmentalization and Secretion Pathways of Mammalian SED1 Protein
The mammalian this compound, also known as MFG-E8, is a secreted glycoprotein (B1211001) that plays a role in various cell-cell and cell-matrix interactions. pnas.orgcapes.gov.br Its journey from synthesis to its extracellular destination involves complex trafficking and secretion pathways. Initially synthesized in spermatogenic cells, SED1 is also secreted by the epithelial cells of the initial segment of the caput epididymis. capes.gov.broup.com This results in its localization on the plasma membrane overlying the acrosome of sperm. capes.gov.broup.comnih.gov
The secretion of mammalian SED1 is not limited to a single mechanism. Evidence suggests it can be secreted as a soluble protein through classical vesicular transport. nih.govnih.gov The process begins with the cleavage of an N-terminal signal sequence, which produces a soluble protein enclosed within vesicles for transport. nih.gov However, SED1's association with microvesicles points to non-classical secretion pathways as well, such as apocrine shedding and the fusion of multivesicular bodies (MVBs) with the plasma membrane, which releases exosomes containing the protein. nih.gov
In polarized epithelial cells, such as those in the epididymis and mammary glands, SED1 exhibits a dual localization, being found in both apical and basolateral domains. pnas.orgnih.gov Immunolabeling of polarized epididymal cells in culture confirms that SED1 is secreted both apically and basally. nih.gov Similarly, in mammary gland organoids, SED1 is detected in the luminal compartment, indicating apical secretion, and within the adjacent collagenous matrix, which suggests basal secretion from luminal or myoepithelial cells. pnas.org The precise mechanisms that target SED1 for either apical or basolateral secretion are not fully understood but are believed to depend on vesicle-dependent trafficking. nih.gov This dual distribution allows SED1 to participate in diverse functions, including facilitating cell adhesion by binding to integrin receptors on adjacent cells or to the underlying basal lamina. nih.govnih.gov
Table 1: Subcellular Localization and Secretion of Mammalian SED1
| Feature | Description | Key Research Findings |
| Primary Secretion Source | Epididymal Epithelial Cells | Secreted by the initial segment of the caput epididymis and subsequently coats the sperm head. capes.gov.broup.com |
| Subcellular Localization | Apical & Basolateral Domains | Found in both apical and basolateral domains of polarized epididymal and mammary epithelial cells. pnas.orgnih.gov |
| Secretion Pathways | Classical & Non-Classical | Can be secreted as a soluble protein via classical vesicle transport or through non-classical pathways involving microvesicles (exosomes). nih.govnih.gov |
| Membrane Association | Plasma Membrane | Localizes to the plasma membrane overlying the sperm acrosome. capes.gov.brnih.gov In acrosome-reacted human sperm, it relocates to the equatorial segment. nih.gov |
Cell Wall Integration and Membrane Anchoring of Yeast this compound
In the yeast Saccharomyces cerevisiae, Sed1p is a major structural glycoprotein of the cell wall, particularly abundant during the stationary phase of growth. nih.govnih.gov Its integration into the cell wall is a multi-step process that begins within the secretory pathway and culminates in its covalent linkage to the cell wall's glucan network. nih.govuniprot.org
Like other cell wall proteins, Sed1p contains an N-terminal signal sequence that directs its entry into the endoplasmic reticulum (ER). nih.govoup.com Within the ER, a C-terminal signal sequence is recognized for the addition of a glycosylphosphatidylinositol (GPI) anchor. nih.govuniprot.org This modification is crucial for its subsequent transport and anchoring. The GPI-anchored Sed1p is then transported through the Golgi apparatus to the plasma membrane via secretory vesicles. nih.govoup.com
Upon reaching the plasma membrane, some GPI-anchored proteins remain attached to the membrane, but cell wall proteins like Sed1p undergo a further translocation. nih.gov At the cell surface, the lipid portion of the GPI anchor is cleaved, and the protein, via its remaining GPI-glycan remnant, is covalently attached to the β-1,6-glucan of the outer cell wall layer. uniprot.orgoup.com This process firmly integrates Sed1p into the cell wall structure. nih.gov The successful incorporation of Sed1p into the cell wall has been shown to involve Kre6p, a Golgi membrane protein required for normal β-1,6-glucan synthesis. oup.com Disruption of KRE6 affects the accumulation of Sed1p in the cell wall, supporting the role of Kre6p as a potential transglucosylase that facilitates the linking of GPI-anchored proteins to the cell wall. oup.com
Table 2: Key Components in Yeast SED1p Cell Wall Integration
| Component | Type | Function in SED1p Trafficking & Integration |
| Signal Sequence | Protein Motif | Directs nascent Sed1p into the Endoplasmic Reticulum. oup.com |
| GPI-Anchor | Post-translational Modification | Attached in the ER; targets the protein to the cell surface and mediates its ultimate covalent linkage to the cell wall. nih.govuniprot.org |
| Secretory Pathway (ER, Golgi) | Cellular Organelles | Site of protein folding, modification (including GPI-anchoring), and transport to the plasma membrane. nih.govoup.com |
| Kre6p | Golgi Protein | Required for normal β-1,6-glucan synthesis and the efficient incorporation of Sed1p into the cell wall. oup.com |
| β-1,6-Glucan | Cell Wall Polysaccharide | Acts as the acceptor molecule to which the GPI-anchor remnant of Sed1p is covalently attached. uniprot.orgoup.com |
Dynamic Regulation of this compound Targeting in Response to Cellular States
The expression and localization of this compound are not static but are dynamically regulated in response to various cellular states and environmental cues in both yeast and mammals.
In Saccharomyces cerevisiae, SED1 gene expression is significantly upregulated in response to cellular stress and changes in growth phase. oup.comoup.com While expressed moderately during exponential growth, its expression increases substantially as cells enter the stationary phase, making Sed1p a major structural protein of the cell wall in this state. nih.govnih.govoup.com This increase in Sed1p content contributes to the cell's resistance to lytic enzymes. nih.govnih.gov The expression of SED1 is also induced by various stress conditions, including starvation, glucose depletion, high osmolarity, heat shock, and changes in pH. oup.commdpi.comoup.com Recent studies using a FRET-based biosensor derived from SED1 have shown that under hyperosmotic stress, the protein's localization within the cytoplasm changes dramatically. researchgate.netresearchgate.net It shifts from a homogeneous distribution throughout the cytoplasm to a rapid redistribution into distinct spherical granules, a process that appears to be part of the cell's response to changes in intracellular molecular crowding. researchgate.netresearchgate.net
In mammals, the localization of SED1 can also be dynamically regulated depending on the physiological context. During mammary gland morphogenesis, SED1 is secreted by both myoepithelial and luminal epithelial cells. pnas.org Its localization to both the basal matrix and the apical lumen suggests its targeting is regulated to fulfill specific adhesive roles between different cell layers required for ductal elongation and branching. pnas.org Furthermore, in human sperm, SED1 localization changes upon acrosomal exocytosis. In acrosome-intact sperm, it is found on the plasma membrane overlying the acrosome, but after the acrosome reaction, it is retained and localized to the equatorial segment, suggesting a regulated shift in its position to potentially stabilize sperm-egg adhesion post-reaction. nih.gov
Table 3: Regulation of SED1 Localization by Cellular State
| Organism | Cellular State/Stimulus | Effect on SED1 Localization/Expression |
| Yeast (S. cerevisiae) | Stationary Phase | Expression strongly increases, making Sed1p a major cell wall component. nih.govnih.govoup.com |
| Yeast (S. cerevisiae) | Hyperosmotic Stress (e.g., NaCl) | Rapid redistribution from a diffuse cytoplasmic pattern into spherical granules. researchgate.netresearchgate.net |
| Yeast (S. cerevisiae) | Stress (e.g., starvation, heat shock) | Upregulation of SED1 gene expression. oup.commdpi.com |
| Mammal | Mammary Gland Morphogenesis | Secreted and localized to both basal and apical sides of epithelial cells to mediate intercellular signaling. pnas.org |
| Mammal (Human) | Sperm Acrosome Reaction | Relocalizes from the plasma membrane over the acrosome to the equatorial segment. nih.gov |
Protein Protein and Protein Ligand Interaction Networks of Sed1 Protein
Identification and Characterization of SED1 Protein Interacting Partners
Research has identified several key interacting partners for this compound in different biological contexts, highlighting its diverse functions.
Mammalian this compound Interactions (e.g., Integrins, Zona Pellucida Glycoproteins, Apoptotic Cells)
In mammals, SED1, also known as MFG-E8, plays significant roles in processes such as sperm-egg adhesion, mammary gland development, and the clearance of apoptotic cells. nih.govpnas.org These functions are mediated through interactions with specific molecules:
Integrins: SED1 interacts with integrin receptors. This binding has been observed in mammary epithelial cells, where it contributes to branching morphogenesis, and in epididymal epithelial cells, where it may facilitate intercellular adhesion. pnas.orgbiologists.comresearchgate.net The interaction with integrins on macrophages is crucial for the recognition and engulfment of apoptotic lymphocytes, with the RGD motif in SED1's second EGF domain serving as a ligand for these integrins. biologists.com
Zona Pellucida Glycoproteins: SED1 is essential for successful sperm-oocyte interaction in mice. researchgate.net It binds to the zona pellucida, the outer layer of the egg, specifically interacting with zona pellucida protein-2 (ZP2) and ZP3. oup.comresearchgate.net This interaction, mediated by the discoidin/F5/8 C domain, facilitates the initial adhesion of spermatozoa to the zona pellucida. researchgate.net While the nature of the interaction (carbohydrate-protein or protein-protein) has been investigated, SED1's affinity for zona pellucida glycoproteins was an early method for its identification on sperm. researchgate.net
Apoptotic Cells: SED1 acts as a bridge between macrophages and apoptotic cells. biologists.com Its C-terminal domains bind to exposed phosphatidylserine (B164497) on the surface of apoptotic cells, while its RGD motif interacts with integrins on macrophages, promoting the engulfment of the apoptotic cells. biologists.com
Table 1 summarizes key mammalian this compound interactions.
| Interacting Partner | Biological Process | SED1 Domain Involved | Reference |
| Integrins | Mammary gland development, Cell adhesion | RGD motif (EGF domain) | pnas.orgbiologists.comresearchgate.net |
| Integrins | Clearance of apoptotic cells | RGD motif (EGF domain) | biologists.com |
| Zona Pellucida Glycoproteins (ZP2, ZP3) | Sperm-egg adhesion | Discoidin/F5/8 C domain | oup.comresearchgate.net |
| Phosphatidylserine | Clearance of apoptotic cells | C-terminal domains | biologists.com |
Yeast this compound Interactions within the Cell Wall Complex (e.g., Other Cell Wall Proteins, Glucans)
In Saccharomyces cerevisiae, Sed1p (the yeast homolog of SED1) is a major structural cell wall protein, particularly abundant in stationary-phase cells. nih.govnih.gov Its integration and function within the cell wall involve interactions with other cell wall components.
Sed1p is a glycosylphosphatidylinositol (GPI)-anchored cell wall protein (GPI-CWP). nih.govoup.com After being attached to a GPI anchor in the endoplasmic reticulum, it is targeted to the cell surface. uniprot.org The GPI anchor is then cleaved, and the protein is covalently attached to the -1,6-glucan of the outer cell wall layer via its lipidless GPI glycan remnant. uniprot.org This covalent linkage to glucans is crucial for its incorporation into the cell wall matrix. uniprot.orgsemanticscholar.org
While Sed1p is considered a glucanase-extractable cell wall protein, suggesting a linkage to -1,3-glucan that can be cleaved by -1,3-glucanase, its precise interactions within the complex cell wall structure are still being elucidated. nih.govsemanticscholar.org The cell wall is a dynamic structure composed mainly of -1,3-glucan, -1,6-glucan, chitin (B13524), and mannoproteins, with proteins like Sed1p being covalently linked to the glucan network. semanticscholar.orgmdpi.com
The incorporation of Sed1p into the cell wall involves other proteins, such as Kre6p, a Golgi membrane protein required for normal -1,6-glucan levels. oup.comoup.com Studies have shown that successful incorporation of Sed1p into the cell wall involves Kre6p, suggesting a role for Kre6p in facilitating the attachment of GPI-anchored proteins to the glucan network. oup.comoup.com
Table 2 summarizes key yeast Sed1p interactions within the cell wall.
| Interacting Partner | Cellular Component | Nature of Interaction | Reference |
| -1,6-glucan | Cell Wall | Covalent linkage | uniprot.org |
| -1,3-glucan | Cell Wall | Covalent linkage (implied by glucanase extractability) | nih.govsemanticscholar.org |
| Kre6p | Golgi membrane | Involved in incorporation | oup.comoup.com |
| Other Cell Wall Proteins | Cell Wall | Potential disulfide linkages or non-covalent associations | oup.comnih.gov |
Functional Consequences of this compound-Mediated Molecular Assemblies
The formation of molecular assemblies involving this compound has significant functional consequences in both mammalian and yeast systems.
In mammals, the interaction of SED1 with zona pellucida glycoproteins is critical for the initial adhesion of sperm to the egg, a prerequisite for fertilization. researchgate.netnih.gov The absence of functional SED1 leads to reduced sperm-zona pellucida binding and subfertility in male mice. oup.comnih.gov The binding of SED1 to integrins on mammary epithelial cells promotes cell proliferation and branching morphogenesis, essential for mammary gland development. pnas.org Furthermore, SED1's role as a bridge between apoptotic cells and macrophages facilitates the efficient clearance of dead cells, a process vital for tissue homeostasis and preventing inflammation. nih.govbiologists.com
In yeast, Sed1p's incorporation into the cell wall, primarily through covalent linkages to glucans, contributes to the structural integrity and resistance of the cell wall, particularly in the stationary phase. nih.govnih.gov Sed1p is a major structural component that provides resistance to lytic enzymes like Zymolyase. nih.govnih.gov The absence of Sed1p results in increased sensitivity to such enzymes, highlighting its protective role. nih.govnih.gov The interaction with Kre6p is necessary for the proper accumulation of Sed1p in the cell wall, impacting cell growth and sensitivity to cell wall degrading enzymes. oup.comoup.com
Signal Transduction Cascades Modulated by this compound (e.g., MAPK Pathway Activation)
This compound has been shown to modulate signal transduction pathways, particularly the MAPK pathway, in mammalian cells.
In the context of mammary gland development, the binding of SED1 to integrin receptors on myoepithelial cells activates the MAPK pathway. pnas.orgpnas.org This activation leads to increased cell proliferation and is essential for proper branching morphogenesis of the mammary gland. pnas.orgpnas.org The absence of SED1 results in significantly reduced levels of activated MAPK and a concomitant decrease in cell proliferation and branching. pnas.orgpnas.org This indicates that SED1 acts as a signaling adhesive molecule, influencing intercellular communication required for development. pnas.org
While the provided information primarily details MAPK pathway modulation in mammalian systems, it underscores the capacity of this compound interactions to initiate intracellular signaling cascades that influence crucial cellular processes.
Table 3 summarizes the signal transduction modulated by mammalian SED1.
| Biological Process | Interacting Partner | Signal Transduction Pathway | Outcome | Reference |
| Mammary gland development | Integrins | MAPK pathway activation | Increased proliferation, Branching morphogenesis | pnas.orgpnas.org |
Biological Functions of Sed1 Protein in Development and Physiology Model Organism Studies
Roles of Mammalian SED1 Protein in Reproductive Processes
Gamete Adhesion and Fertilization Biology (e.g., Sperm-Egg Binding)
SED1 plays a crucial role in mammalian fertilization by mediating the adhesion between sperm and the egg's extracellular coat, the zona pellucida. researchgate.netnih.gov Studies in mice have shown that SED1 is required for successful sperm-egg adhesion. researchgate.netnih.gov It is expressed in spermatogenic cells and secreted by the initial segment of the epididymis, coating the sperm plasma membrane overlying the acrosome. oup.comsigmaaldrich.com SED1 specifically binds to the zona pellucida of unfertilized oocytes, but not fertilized ones. oup.comsigmaaldrich.com
Research findings highlight the importance of SED1's discoidin/F5/8C domains in promoting gamete adhesion, as these domains can dock to substrates like phospholipid membranes and extracellular matrices. researchgate.netnih.gov Anti-SED1 antibodies and recombinant SED1 have been shown to competitively inhibit sperm-egg binding in mice. sigmaaldrich.comcapes.gov.br
The binding of SED1 to the zona pellucida, specifically to glycoproteins ZP2 and ZP3, is thought to facilitate the initial adhesion of sperm. researchgate.netoup.com This interaction is proposed to enable the subsequent binding of zona pellucida glycoprotein (B1211001) 3 (ZP3) to β1,4-galactosyl-transferase-1 (GalT) on the sperm surface, a step that is crucial for initiating the acrosome reaction and subsequent penetration of the zona matrix. nih.gov
Contributions to Fertility Phenotypes in Non-Human Models
Studies using SED1 knockout male mice have provided significant insights into the protein's contribution to fertility. These knockout mice are subfertile, producing smaller litters compared to control males. oup.comnih.gov Furthermore, sperm from SED1 knockout mice are unable to bind the egg zona pellucida in vitro, despite exhibiting apparently normal motility and morphology. oup.comnih.gov This demonstrates an essential role for SED1 in sperm-egg binding in the mouse model. oup.comnih.gov
Beyond its direct role in sperm-egg binding, SED1 also appears to have a tissue-intrinsic function in the epididymis, the tubule where sperm mature. researchgate.netbiologists.com SED1 is secreted by the initial segment of the epididymis and coats sperm during their passage. nih.govresearchgate.netbiologists.com Novel localization studies have revealed that SED1 is also found in the basolateral domains of epididymal epithelial cells, suggesting a role in maintaining the integrity of the epididymal epithelium. researchgate.netbiologists.com In vitro assays indicate that SED1 supports epididymal cell adhesion through RGD binding to αV integrin receptors on these cells. researchgate.netbiologists.com Loss of SED1 in knockout males leads to reduced epididymal cell adhesion in vitro and is associated with epididymal pathologies such as detached epithelia and spermatic granulomas in vivo. researchgate.netbiologists.com These granulomas, often found in the distal epididymis, may be linked to underlying defects in luminal fluid homeostasis, as SED1-null epididymal fluid has been observed to be hypo-osmotic and alkaline. nih.gov
Data from mouse models underscore the critical multifaceted contributions of SED1 to male fertility, involving both direct gamete interaction and the maintenance of the reproductive tract environment.
Functions of Mammalian this compound in Organ Morphogenesis and Tissue Homeostasis
Mammary Gland Development and Branching Morphogenesis
SED1, initially identified as a milk protein, plays an obligatory role during mammary gland development in mice. pnas.orgnih.govpnas.org In wild-type glands, SED1 is expressed by both luminal and myoepithelial cells in the developing epithelial duct. pnas.orgnih.gov It contributes to the intercellular signaling between these cell populations, which is essential for branching morphogenesis. pnas.orgnih.gov
In SED1-null mouse glands, severely reduced branching from epithelial ducts and poorly developed terminal end buds are observed. pnas.orgnih.govpnas.org SED1 facilitates this process by binding to αV integrin receptors on myoepithelial cells, leading to the activation of the MAPK pathway and subsequent cell proliferation. pnas.orgnih.gov The absence of SED1 results in significantly reduced levels of activated MAPK and a corresponding decrease in cell proliferation and branching throughout the epithelial tree. pnas.orgnih.gov This indicates that SED1 acts as a signaling adhesive molecule influencing the crucial interactions between myoepithelial and luminal epithelial cells during mammary gland development. pnas.org
Clearance of Apoptotic Cells and Immunomodulation
SED1 is a key player in the clearance of apoptotic cells, a process vital for tissue homeostasis and preventing unwanted immune responses. nih.govnih.gov Macrophages, for instance, secrete SED1 as they approach apoptotic lymphocytes. biologists.com The C-terminal domains of SED1 bind to exposed phosphatidylserine (B164497) on the surface of apoptotic cells. wikipedia.orgbiologists.comrcsb.org The RGD motif in the second EGF domain then serves as a ligand for αVβ3 and αVβ5 integrins on the surface of phagocytic cells, such as macrophages, facilitating the engulfment of the apoptotic cells. wikipedia.orgbiologists.com This mechanism contributes to the efficient removal of dying cells in various tissues. wikipedia.orguniprot.org
In the context of the mammary gland, SED1 is also implicated in the clearance of apoptotic cells during involution after lactation. nih.govpnas.org It promotes the engulfment of apoptotic cells by phagocytic mammary epithelium and macrophages. nih.gov
Other Emerging Physiological Roles in Model Organisms (e.g., Intestinal Epithelium, Photoreceptor Outer Segments)
Beyond its well-established roles, SED1 has been shown to participate in other physiological processes in model organisms. In the intestinal epithelium of mice, SED1 contributes to cell migration and the response to mucosal damage, playing an important role in maintaining intestinal epithelial homeostasis and promoting mucosal healing. nih.govuniprot.orgoup.com Administration of recombinant MFG-E8 (SED1) has been shown to preserve colon integrity in mouse models of colitis. researchgate.net
SED1 is also involved in facilitating interactions between retinal pigment epithelium (RPE) and photoreceptor outer segments. nih.govcapes.gov.br In mice, SED1 is essential for the diurnal phagocytosis of photoreceptor outer segment fragments shed in a circadian rhythm. capes.gov.br SED1 stimulates this rhythmic phagocytosis by ligating apical αVβ5 integrin receptors on the RPE. capes.gov.br The absence of functional MFG-E8 (SED1) eliminates αVβ5 downstream signaling and peak photoreceptor outer segment phagocytosis. capes.gov.br
These emerging roles highlight the diverse functions of SED1 as a versatile adhesive and signaling protein involved in maintaining tissue integrity and facilitating cellular interactions in multiple organ systems.
Functions of Yeast this compound in Cell Wall Integrity and Stress Response
The cell wall of Saccharomyces cerevisiae is a dynamic and essential organelle that provides structural support, maintains cell shape, and protects the cell from mechanical stress, hypotonic lysis, and harmful chemical substances nih.govmdpi.comasm.org. It is primarily composed of glucans, mannoproteins, and chitin (B13524) nih.govasm.org. Mannoproteins, including Sed1p, form the outermost layer of the cell wall and are often covalently linked to the glucan layer nih.govfrontiersin.org.
Cell Wall Organization and Biogenesis
Sed1p is a major structural cell wall protein, particularly abundant in stationary-phase cells nih.gov. It is a glycosylphosphatidylinositol (GPI)-anchored cell wall protein (GPI-CWP) oup.comyeastgenome.org. GPI-anchored proteins are attached to the plasma membrane via a GPI anchor and are subsequently integrated into the cell wall through a covalent linkage to cell wall glucans researchgate.net. Sed1p is rich in threonine and serine residues and contains a signal sequence for GPI anchor addition nih.govoup.com. Unlike some other cell wall proteins, Sed1p possesses cysteines and putative N-glycosylation sites, suggesting it may belong to a distinct family of cell wall proteins nih.gov.
The incorporation of Sed1p into the cell wall is influenced by other proteins involved in cell wall biogenesis. For instance, the successful incorporation of HA-tagged Sed1p into the cell wall involves Kre6p, a Golgi membrane protein necessary for normal levels of β-1,6-glucan in the cell wall oup.comoup.com. Mutations in KRE6 can lead to reduced Sed1p levels in the cell wall and its accumulation in the intracellular fraction oup.com. This suggests a role for Kre6p, possibly acting as a transglucosylase, in the process of integrating GPI-anchored proteins like Sed1p into the cell wall matrix oup.comoup.com.
Sed1p contributes to cell wall stability. Overexpression of structural cell wall proteins like Sed1p is observed as a compensatory response to cell wall stress, highlighting their collective importance in maintaining cell wall integrity mdpi.com. Studies have shown that Sed1p is one of the most abundant cell wall proteins in the stationary phase researchgate.net.
Research also indicates that Sed1p's mRNA levels are regulated post-transcriptionally by RNA-binding proteins such as Mrn1 and Nab6. These proteins have opposing roles in regulating the abundance of mRNAs encoding major cell wall proteins, including SED1, acting via the 3' UTR of the mRNA biorxiv.org.
Resistance to Environmental Stressors and Lytic Enzymes
Sed1p plays a significant role in the resistance of Saccharomyces cerevisiae to environmental stressors, particularly during the stationary phase. Stationary-phase yeast cells are known to be more resistant to various stresses, including heat, ethanol (B145695), and lytic enzymes, partly due to a thicker and less porous cell wall nih.gov. The increased expression of SED1 in the stationary phase contributes to this enhanced resistance nih.gov.
Studies have demonstrated that disruption of the SED1 gene leads to increased sensitivity to lytic enzymes, such as Zymolyase, especially in stationary-phase cells nih.govoup.comresearchgate.netnih.gov. Zymolyase is a yeast-lytic enzyme with β-1,3-glucanase activity, which degrades a major component of the cell wall nih.govmdpi.com. The increased sensitivity of sed1 disruptants to Zymolyase indicates that Sed1p is required for resistance to such enzymatic degradation nih.govresearchgate.net. This is consistent with Sed1p being a major structural protein in the stationary-phase cell wall, providing a protective layer nih.gov.
Furthermore, Sed1p has been implicated in resistance to other stresses. Its expression is strongly upregulated upon glucose depletion and in the presence of aluminum and zinc nih.gov. The presence of stress-responsive elements in the SED1 promoter region and putative PEST regions in the protein sequence suggests that Sed1p concentration can rapidly change in response to environmental stimuli, contributing to resistance against biotic and abiotic stresses nih.gov. Ethanol stress, a major challenge during fermentation, has been shown to upregulate SED1 expression, potentially as a compensatory mechanism for ethanol-induced cell wall damage asm.orgfrontiersin.org.
The importance of Sed1p in stress resistance is further highlighted by the phenotype of double mutants involving SED1 and other genes related to cell wall integrity. For example, the double mutant kre6 sed1Δ exhibits increased sensitivity to Zymolyase compared to the single sed1Δ mutant, indicating that the absence of Kre6p exacerbates the cell wall weakness caused by the lack of Sed1p oup.comoup.com.
While not directly related to cell wall function, some research suggests that Sed1p may also be involved in mitochondrial genome maintenance and associates with translating ribosomes yeastgenome.org. Additionally, a FRET biosensor utilizing intrinsically disordered regions of a protein, referred to as SED1 in one study, was used to track the effects of osmotic stress on live yeast cells, suggesting a potential link between protein disorder and stress response, although this refers to a biosensor construct rather than the native this compound itself researchgate.net.
Genetic Manipulation and Functional Analysis of Sed1 Protein in Model Systems
Gene Knockout and Knockdown Approaches for SED1 Protein in Model Organisms
Gene knockout and knockdown strategies have been widely utilized to investigate the necessity and functions of this compound in different biological contexts. In the yeast Saccharomyces cerevisiae, disruption or deletion of the SED1 gene has revealed its significant role in cell wall biology. SED1 encodes a major glycosylphosphatidylinositol (GPI)-anchored cell wall protein that is highly expressed during the stationary phase and is involved in maintaining cell wall stability and resistance to environmental stresses umweltprobenbank.dectdbase.orguni.lunih.gov. Knockout of SED1 in S. cerevisiae has been shown to increase the efficiency of cell-surface display of heterologous proteins, suggesting that Sed1p competes for anchoring space within the limited capacity of the yeast cell wall acs.orgwikipedia.orgmims.comgoogle.com. For instance, disruption of the SED1 gene resulted in a notable increase in the amount of cell wall-associated beta-glucosidase (BGL) activity acs.orgmims.com. Studies have reported an approximately 20% increase in cell wall-associated BGL activity in SED1-disrupted strains compared to parental strains acs.org. Another study showed a 22% higher beta-glucosidase activity in a SED1 disruptant mims.com. The SED1 mutant in S. cerevisiae displayed higher cellulolytic activity than the wild-type strain, indicating competition for membrane space between native Sed1p and cell-wall associated enzymes wikipedia.org. Furthermore, sed1Δ mutants in S. cerevisiae have demonstrated sensitivity to agents that perturb cell wall integrity, such as Congo red and Calcofluor white, and also to commercial formulations of glyphosate, highlighting Sed1p's role in cell wall resistance umweltprobenbank.dectdbase.orguni.lu. The disruption of SED1 has also been linked to increased sensitivity to Zymolyase, an enzyme that degrades yeast cell walls umweltprobenbank.de.
In mammalian models, particularly mice, genetic knockout of SED1 (also known as Mfg-e8) has unveiled crucial functions in reproduction and tissue integrity. SED1 knockout male mice exhibit subfertility, producing smaller litters than their wild-type counterparts fishersci.casigmaaldrich.comuni.lu. Sperm from SED1 null mice are significantly impaired in their ability to bind to the egg zona pellucida in vitro, despite possessing normal morphology, number, and motility fishersci.cauni.lu. This indicates a critical role for SED1 in sperm-egg adhesion fishersci.cauni.lu. Beyond reproduction, studies using Sned1 (a mammalian homolog of SED1) knockout mice have revealed essential roles during development. Homozygous ablation of the Sned1 gene resulted in early neonatal lethality in approximately 67% of knockout mice frontiersin.orgnih.gov. Phenotypic analysis of surviving Sned1 knockout mice demonstrated growth defects, nasal cavity occlusion, and craniofacial malformations, suggesting a requisite role for SNED1 during development and neonatal survival frontiersin.orgnih.govnih.gov. Furthermore, analysis of the epididymis in SED1 null male mice identified unexpected pathologies, including increased incidence of epithelial breakdown and spermatic granulomas sigmaaldrich.comhelsinki.fi. This suggests a tissue-intrinsic role for SED1 in maintaining the integrity of the epididymal epithelium sigmaaldrich.comhelsinki.fi.
While gene knockout provides insights into the necessity of SED1, knockdown approaches, such as RNA interference (RNAi), offer a means to study the effects of reduced SED1 expression. RNAi is a powerful technique for analyzing gene function through loss-of-function, and it has been employed in various model organisms to study genes involved in processes like fertilization and development herts.ac.uk. Although specific detailed studies on SED1 knockdown via RNAi in non-human in vivo models were not extensively highlighted in the search results, the general application of this technique in model systems for functional analysis is well-established herts.ac.uk.
Overexpression and Mutagenesis Studies of this compound and Variants
Overexpression and targeted mutagenesis studies have provided valuable information regarding the functional domains of this compound and the consequences of altered expression levels. In S. cerevisiae, overexpression of non-enzymatic structural cell wall proteins, including Sed1p, can occur as a compensatory response to cell wall stress, reflecting their collective importance in maintaining cell wall stability mpg.de. Overexpression of certain nonenzymatic GPI-anchored cell wall proteins, including Sed1p, has been found to promote the display of heterologous proteins on the yeast cell surface acs.org.
In mammalian systems, overexpression studies of SED1/MFG-E8 have indicated its involvement in processes like exosome secretion. Transfection of COS-7 cells with full-length SED1/MFG-E8 resulted in a three to four-fold increase in exosome secretion wikidata.org. Mutagenesis studies, particularly focusing on the distinct functional domains of SED1, have been crucial for understanding its molecular interactions. SED1 contains an N-terminal domain with two EGF repeats (one with an RGD motif) and a C-terminal domain with two Discoidin/F5/8C domains fishersci.casigmaaldrich.comwikidata.org. Studies using truncated SED1 proteins have demonstrated that the gamete binding activity of SED1/MFG-E8 resides within its C-terminal F5/8C discoidin domains uni.luwikidata.org. The function of the EGF domains in sperm-egg adhesion remains less clear, and it is thought that integrin binding via the RGD motif may not be the primary mechanism in this specific interaction in mice wikidata.org. Expression of mutant constructs with either C-terminal F5/8C domain deleted abolished both cell-surface and exosome localizations of the protein, with the C2 domain being particularly indispensable for SED1/MFG-E8-dependent increase in exosome secretion wikidata.org.
Phenotypic Characterization of this compound Perturbations in in vivo Models (Non-Human)
Perturbations of this compound levels or function in non-human in vivo models lead to a range of observable phenotypes, providing direct evidence of its biological roles.
In Saccharomyces cerevisiae, the absence of functional Sed1p due to gene disruption results in altered cell wall properties. SED1-disrupted strains exhibit increased cell wall thickness and enhanced capacity for heterologous protein display mims.com. They also show increased sensitivity to lytic enzymes like Zymolyase and to chemicals that compromise cell wall integrity, such as Congo red and Calcofluor white umweltprobenbank.dectdbase.orguni.lu. Sed1p is a stress-induced protein, and its presence contributes to the resistance of stationary phase yeast cells to various environmental stressors ctdbase.orguni.lu. The disruption of SED1 can lead to reduced growth rates, increased flocculation, and increased sensitivity to Zymolyase, a phenotype similar to mutants defective in GPI anchor assembly umweltprobenbank.de.
In mouse models, the phenotypic consequences of SED1 deficiency are more complex and affect multiple systems. The subfertility observed in SED1 knockout males is directly linked to the inability of their sperm to bind the egg zona pellucida, a crucial step in fertilization fishersci.cauni.lu. This highlights SED1's essential role in gamete interaction fishersci.cauni.lu. The unexpected finding of epididymal epithelial breakdown and spermatic granulomas in SED1 null males points to a novel function for SED1 in maintaining the structural integrity of the epididymis, potentially through facilitating cell adhesion via interaction with integrin receptors sigmaaldrich.comhelsinki.fi. The severe developmental defects, including early neonatal lethality and craniofacial malformations, observed in Sned1 knockout mice underscore the critical role of this protein in embryonic development, particularly in structures derived from neural crest cells frontiersin.orgnih.govnih.gov.
Studies in Pichia pastoris, another yeast species, have also included SED1 knockout as part of broader investigations into GPI-anchored proteins. A single-gene deletion library for predicted GPI proteins in P. pastoris was constructed, and among the deletion strains, some showed altered methanol (B129727) tolerance, although the specific contribution of SED1 deletion to this phenotype was not detailed in the provided context acs.org.
Collectively, the phenotypic characterization of this compound perturbations in these non-human model systems demonstrates its diverse and essential functions in cell wall integrity, cell adhesion, reproduction, and development.
Evolutionary Biology and Comparative Genomics of Sed1 Protein
Phylogenetic Relationships and Conservation of SED1 Protein Orthologs
Phylogenetic analyses of this compound and its orthologs highlight both conserved and divergent evolutionary patterns across different taxa. In the genus Saccharomyces, the SED1 gene (YDR077W) exhibits length and sequence variations between species such as S. cerevisiae, S. bayanus, S. pastorianus, S. paradoxus, S. cariocanus, S. kudriavzevii, and S. mikatae. nih.govoup.com A Neighbour-Joining analysis of predicted amino acid sequences from the SED1 open reading frames (ORFs) in these species aligns with their established phylogenetic relationships, suggesting that SED1 can serve as a molecular target for identifying Saccharomyces isolates. nih.govoup.com S. cerevisiae also possesses a paralog, SPI1, which arose from a whole genome duplication event and shares some regulatory and phenotypic features with SED1. yeastgenome.orgcsic.esresearchgate.net Orthologs of Spi1p (the protein encoded by SPI1) have been identified in other yeast species like Kluyveromyces lactis, Candida glabrata, and Ashbya gossypii, as well as in filamentous fungi such as Sclerotinia sclerotiorum, Botryotinia fuckeliana, Magnaporthe grisea, Neurospora crassa, and Gibberella zeae. csic.esresearchgate.net
Evolutionary Pressures and Domain Alterations in this compound Across Lineages (e.g., Accelerated Evolution, Domain Loss)
This compound has been subject to different evolutionary pressures in various lineages, leading to notable alterations in its sequence and domain structure. In Saccharomyces cerevisiae, the SED1 gene is characterized by abundant length and sequence polymorphisms, primarily due to the expansion and contraction of minisatellite-like sequences within two distinct regions of the ORF. oup.comnih.gov This polymorphism contributes to the genetic diversity observed in feral strains of S. cerevisiae. nih.gov
In contrast, mammalian SED1, particularly in the lineage leading to ancestral primates, shows evidence of accelerated evolution, likely driven by positive selection. oup.comnih.govresearchgate.netumich.edu This accelerated evolution is not uniform across the protein; the intensity of positive selection is heterogeneous across its various domains. oup.comnih.gov A significant evolutionary event in ancestral primates was the loss of one of the two Notch-like EGF domains, which are involved in protein-protein binding. oup.comnih.govresearchgate.net Concurrently, the second EGF domain underwent strong positive selection, favoring the replacement of polar amino acids with nonpolar ones. oup.comnih.gov The discoidin/F5/8 type C domains, which are involved in protein-cell membrane interaction, did not show definite signs of positive selection in these mammalian lineages. oup.comnih.gov This structural modification and the presence of directional selection specifically in ancestral primates suggest a potential change in SED1 function during primate evolution, a pattern distinct from the diversifying selection observed in many other sperm-egg-binding proteins across multiple lineages. oup.comnih.gov
Comparative Functional Genomics of this compound Across Species
The functional roles of this compound vary significantly between distantly related species like yeast and mammals, reflecting divergent evolutionary paths and adaptations.
In Saccharomyces cerevisiae, Sed1p is a major cell wall glycoprotein (B1211001), particularly abundant in stationary-phase cells. nih.govuniprot.org It is a stress-induced protein and plays a role in stabilizing the cell wall, contributing to resistance against lytic enzymes, especially in stationary phase. nih.govuniprot.orgoup.com Sed1p is a GPI-anchored protein, rich in serines and threonines, with multiple sites for glycosylation. nih.gov Its incorporation into the cell wall involves proteins like Kre6p. oup.comoup.com The sed1 null mutant is viable but shows decreased resistance to zymolyase. nih.gov
In mammals, SED1 is identified as a sperm surface protein crucial for sperm-egg binding and facilitating sperm-egg adhesion. oup.comnih.govresearchgate.net It is secreted and contains EGF and discoidin domains. oup.comnih.govresearchgate.net The discoidin domains are involved in binding to both the sperm plasma membrane and proteins of the egg's zona pellucida (ZP2 and ZP3), thereby promoting the initial adhesion of spermatozoa to the zona pellucida. researchgate.net Studies in mice have shown that male mice lacking SED1 are subfertile, as their sperm cells exhibit reduced efficiency in binding to the zona pellucida. oup.comnih.govresearchgate.net Human SED1 is reported to function in a manner similar to that observed in the mouse model. researchgate.net
The distinct functions of SED1 in yeast (cell wall structure and stress resistance) and mammals (sperm-egg interaction) highlight how a protein family can diverge functionally over evolutionary time, even while retaining some structural motifs (like potential glycosylation sites or certain domain types, although domain composition itself can change).
Here is a summary of key comparative genomics findings for this compound:
| Feature | Saccharomyces cerevisiae SED1 (Sed1p) | Mammalian SED1 (e.g., Mouse, Human) |
| Primary Function | Major cell wall glycoprotein, stress resistance, cell wall stability. nih.govuniprot.orgoup.com | Sperm-egg binding and adhesion. oup.comnih.govresearchgate.net |
| Domain Structure | Rich in serine/threonine, N- and C-terminal hydrophobic domains, GPI anchor signal. nih.gov | Notch-like EGF domains, Discoidin/F5/8 type C domains. oup.com |
| Evolutionary Pressure | Length and sequence polymorphism due to minisatellite repeats. oup.comnih.gov | Accelerated evolution, particularly in ancestral primates. oup.comnih.govresearchgate.netumich.edu |
| Domain Alterations | Variable regions due to repeats. oup.comnih.gov | Loss of one EGF domain in primates, positive selection on the other EGF domain. oup.comnih.govresearchgate.net |
| Phylogenetic Relationships | Orthologs within Saccharomyces, paralog SPI1 from genome duplication. nih.govoup.comcsic.esresearchgate.net | Orthologs across mammals. oup.comnih.gov |
| Conservation | Length and sequence variations within species and genus. nih.govoup.comnih.gov | Conserved domain organization (with exceptions like primate EGF loss). oup.com |
Protein and Gene Identifiers
PubChem CIDs are typically assigned to small chemical molecules. Proteins, being large biological macromolecules, are usually identified using databases specific to proteins and genes. The following table lists relevant identifiers for this compound in representative organisms mentioned in the article.
| Protein Name | Organism | Identifier Type | Identifier |
| Cell wall protein SED1 | Saccharomyces cerevisiae | UniProt AC | Q01589 uniprot.orgudel.edu |
| Cell wall protein SED1 | Saccharomyces cerevisiae | Gene Name | SED1 yeastgenome.orguniprot.org |
| Cell wall protein SED1 | Saccharomyces cerevisiae | ORF Name | YDR077W yeastgenome.orgnih.govuniprot.orgoup.comoup.comudel.edu |
| This compound | Mus musculus | Related Gene | MFGE8 oup.comresearchgate.net |
| This compound | Homo sapiens | Gene Name | MFGE8 |
Advanced Methodologies and Technological Applications in Sed1 Protein Research
Omics Approaches for Comprehensive SED1 Protein Analysis (e.g., Proteomics, Interactomics)
Omics technologies, particularly proteomics and interactomics, have been instrumental in elucidating the complex roles of the this compound. In the context of Saccharomyces cerevisiae, proteomic analysis has been crucial for quantifying the abundance of cell wall proteins and understanding the impact of genetic modifications. For instance, nanoscale ultra-pressure liquid chromatography-electrospray ionization quadrupole time-of-flight tandem mass spectrometry (nano-UPLC-MSE) has been employed to perform relative quantification of cell wall proteins. nih.gov This technique revealed that disrupting the SED1 gene in a strain displaying β-glucosidase (BGL1) on its surface resulted in a 19% increase in the amount of cell wall-associated BGL1 per unit of dry cell weight compared to the control strain. nih.gov This suggests that the cell wall's capacity for incorporating the foreign protein was enhanced by the absence of Sed1p. nih.gov
Further proteomic studies have delved into the broader impact of modifying cell wall components. For example, the disruption of other nonenzymatic glycosylphosphatidylinositol (GPI)-anchored cell wall proteins (CWPs), such as Ccw12p and Ccw14p, has been investigated. Nano-UPLC-MSE analysis of these knockout strains also showed an increase in the amount of surface-displayed BGL, highlighting that engineering nonenzymatic GPI-CWPs is a promising strategy for improving surface display efficiency. kobe-u.ac.jp
Interactomics studies, which map the protein-protein interactions of a given protein, have provided insights into the functional networks involving SED1. In S. cerevisiae, databases like BioGRID and STRING have cataloged numerous proteins that interact with Sed1p. uniprot.orgstring-db.org These interactions point to its involvement in various cellular processes, including cell wall organization, stress response, and ribosome association. uniprot.orgyeastgenome.org For example, multi-omics analysis has linked SED1 to fatty alcohol production in engineered yeasts and to the general response and tolerance to biotechnologically relevant stresses. string-db.org These comprehensive analyses are crucial for understanding the cellular behavior and for designing strategies to improve processes like protein secretion and surface display. oup.com
In mammalian systems, proteomic approaches have been essential in identifying SED1 (also known as MFG-E8) as a key player in sperm-egg interaction. Initial identification of the boar sperm protein P47, a homolog of SED1, was achieved through affinity chromatography using solubilized sperm membranes and immobilized zona pellucida glycoproteins. nih.gov Modern proteomic investigations of fertile versus infertile sperm have further underscored the importance of proteins involved in sperm motility, capacitation, and oocyte binding, a category where SED1 is a significant member. medsci.org The extraction and identification of membrane-associated proteins like SED1 remain a challenge, often requiring the use of detergents and advanced mass spectrometry techniques for accurate analysis. medsci.org
Table 1: Omics-Based Findings on this compound
| Organism/System | Omics Technique | Key Findings | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae | Proteomics (nano-UPLC-MSE) | Disruption of SED1 increased the amount of cell wall-associated heterologous β-glucosidase by 19%. | nih.gov |
| Saccharomyces cerevisiae | Proteomics (nano-UPLC-MSE) | Knockout of CCW12 and CCW14 genes also enhanced the display of heterologous β-glucosidase. | kobe-u.ac.jp |
| Saccharomyces cerevisiae | Interactomics (BioGRID, STRING) | SED1 interacts with numerous proteins involved in cell wall biogenesis, stress response, and ribosome function. | uniprot.orgstring-db.org |
Advanced Microscopy and Imaging Techniques for this compound Dynamics
Advanced microscopy techniques have been pivotal in visualizing the subcellular localization and dynamics of the this compound in both yeast and mammalian cells. These methods provide high-resolution spatial and temporal information, which is crucial for understanding the protein's function in complex biological processes. numberanalytics.comnih.gov
In mammalian systems, indirect immunofluorescence microscopy has been extensively used to study SED1's role in fertilization. These studies have localized SED1 to the plasma membrane overlying the intact acrosome of sperm from mice and humans. nih.govnih.gov Following the acrosome reaction, a crucial step for fertilization, SED1 is redistributed to the equatorial segment of the sperm head. nih.gov This dynamic relocalization, visualized through fluorescence imaging, supports its role in the adhesion between sperm and the egg's outer layer, the zona pellucida. nih.govresearchgate.net The use of fluorescent markers like fluorescein (B123965) isothiocyanate-Pisum sativum agglutinin (FITC-PSA) allows for the simultaneous determination of the acrosomal status, confirming that SED1 is present on acrosome-intact sperm. nih.gov
In the context of cellular stress, a Förster Resonance Energy Transfer (FRET)-based biosensor named SENSOR EXPRESSING DISORDERED PROTEIN 1 (SED1) was developed to monitor the effects of osmotic stress in living cells. escholarship.org Live-cell imaging of this biosensor in yeast revealed that under standard conditions, the sensor is distributed homogeneously in the cytoplasm. escholarship.orgresearchgate.net However, upon exposure to hyperosmotic stress (e.g., 0.5 M NaCl), the SED1 biosensor rapidly redistributes into spherical granules. escholarship.orgresearchgate.net Time-lapse imaging and fluorescence lifetime imaging microscopy (FLIM) have been used to track these dynamic changes in single cells. researchgate.net These techniques demonstrated that the FRET efficiency of the biosensor increases upon osmotic shock, correlating with a decrease in cell volume and providing a real-time readout of the cell's osmotic status. researchgate.net
Furthermore, super-resolution microscopy techniques, such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), offer the potential to visualize SED1 and its interaction partners at the nanoscale. numberanalytics.com While specific applications of these techniques to SED1 are not yet widely reported, they represent a powerful future direction for studying the precise molecular organization of SED1 within the yeast cell wall or on the sperm plasma membrane. numberanalytics.comlaboratorionest.it
Table 2: Microscopy Techniques Applied to SED1 Research
| Technique | Application/Organism | Key Observation | Reference |
|---|---|---|---|
| Indirect Immunofluorescence | Human and Mouse Sperm | SED1 localizes to the plasma membrane over the intact acrosome and moves to the equatorial segment after acrosome reaction. | nih.gov |
| Live-Cell Imaging / FRET | Yeast, Bacteria, Plant, and Human Cells | A SED1-based biosensor tracks cellular responses to osmotic stress by changing FRET efficiency and localization. | escholarship.orgresearchgate.net |
Gene Editing Tools and Their Application to this compound Studies (e.g., CRISPR/Cas9)
The advent of precise gene-editing technologies, most notably CRISPR/Cas9, has revolutionized the study of gene function, including that of the SED1 gene. These tools allow for targeted gene disruption, modification, or deletion, enabling researchers to investigate the direct consequences of the absence or alteration of the this compound.
In Saccharomyces cerevisiae, CRISPR/Cas9 has been utilized to create knockout strains to probe the function of cell wall proteins. For example, researchers have used CRISPR/Cas9-mediated gene knockout to delete genes encoding major nonenzymatic GPI-anchored cell wall proteins, such as CCW12 and CCW14, to study their effect on the cell wall's capacity to display heterologous proteins. kobe-u.ac.jp While this specific study focused on CCW12 and CCW14, the same principle has been applied to SED1. The disruption of the SED1 gene has been shown to be a viable strategy for improving the efficiency of yeast surface display systems. oup.comresearchgate.net By knocking out SED1, competition for anchoring sites in the cell wall is reduced, allowing for a greater incorporation of the desired heterologous protein, such as β-glucosidase. nih.govoup.com This approach has led to strains with significantly higher enzymatic activity on their surface. researchgate.netfrontiersin.org
Studies on glyphosate-based herbicide (GBH) resistance in yeast have also benefited from gene knockout approaches. Screening of knockout libraries identified Sed1p as an important contributor to the cell's resistance to these herbicides, highlighting its role in mitigating cell wall stress. oup.com
In mammalian research, the generation of SED1 null mice has been fundamental to understanding its in vivo function. These knockout mice, created using earlier gene-targeting techniques, demonstrated that males lacking SED1 are subfertile. nih.govcapes.gov.br Their sperm, despite having normal morphology and motility, are unable to bind to the egg's zona pellucida in vitro, definitively establishing SED1's critical role in sperm-egg adhesion. nih.govoup.com The precision of CRISPR/Cas9 now offers the potential to create more sophisticated models, such as mice with specific point mutations in the SED1 gene, to dissect the function of its various domains (e.g., the EGF-like repeats and discoidin domains) in gamete recognition. nih.govnih.gov
Table 3: Application of Gene Editing in SED1 Research
| Gene Editing Tool/Method | Organism | Purpose of Edit | Outcome/Finding | Reference |
|---|---|---|---|---|
| Gene Disruption/Knockout | Saccharomyces cerevisiae | Improve heterologous protein display | SED1 disruption increased surface-displayed β-glucosidase activity by up to 22%. | nih.govfrontiersin.org |
| CRISPR/Cas9-mediated knockout | Saccharomyces cerevisiae | Investigate cell wall protein function | Deletion of GPI-CWP genes (CCW12, CCW14) improved surface display capacity. | kobe-u.ac.jp |
| Knockout Mouse Model | Mus musculus | Determine in vivo function of SED1 | SED1 null males are subfertile due to the inability of their sperm to bind the egg zona pellucida. | nih.govcapes.gov.br |
Computational Biology and Bioinformatics for this compound Structure and Function Prediction
Computational biology and bioinformatics have provided significant insights into the structure, function, and evolution of the this compound. These approaches use sequence data to predict protein characteristics, model three-dimensional structures, and infer evolutionary relationships. csic.esresearchgate.net
Sequence analysis of Sed1p from Saccharomyces cerevisiae reveals it is a threonine- and serine-rich protein, characteristic of many cell wall proteins. nih.gov It contains a putative signal sequence at the N-terminus for secretion and a signal for the addition of a glycosylphosphatidylinositol (GPI) anchor at the C-terminus, which targets it to the cell surface. uniprot.orgnih.gov Bioinformatics tools available through databases like UniProt and the Saccharomyces Genome Database (SGD) have identified key features, including multiple potential N-glycosylation sites and six cysteine residues, which distinguish it from some other cell wall protein families. uniprot.orgnih.gov
Homology modeling and phylogenetic analysis have been used to trace the evolutionary origins of yeast SED1. These analyses show that SED1 has a paralog in S. cerevisiae, named SPI1, which arose from a whole-genome duplication event. yeastgenome.orgcsic.es Phylogenetic trees constructed using sequences from various fungal species indicate that Spi1p and Sed1p share a common ancestor. csic.esresearchgate.net Structural modeling, using tools like the LOMETS meta-server, has been employed to predict the three-dimensional structures of these proteins, suggesting they are composed of lobes of β-sheet barrels, similar to Immunoglobulin-like (Ig-like) domains. researchgate.net
In mammals, SED1 is a secreted protein containing two N-terminal Notch-like epidermal growth factor (EGF) repeats and two C-terminal Discoidin/F5/8 type C domains. nih.govcapes.gov.br These domains are known to be involved in protein-protein and protein-membrane interactions, respectively. researchgate.netoup.com Computational analysis of primate SED1 sequences revealed a fascinating evolutionary history, where one of the two EGF domains was lost in an ancestral primate lineage. oup.com Furthermore, the remaining EGF domain showed evidence of evolving under strong positive selection, suggesting a change in SED1 function in primates. oup.com In contrast, the discoidin domains, which are responsible for membrane binding, appear to be more conserved. oup.com These bioinformatic findings highlight how computational methods can uncover significant evolutionary events and guide functional studies. dntb.gov.ua
Table 4: Bioinformatics and Computational Analysis of SED1
| Analysis Type | Organism/Group | Prediction/Finding | Reference |
|---|---|---|---|
| Sequence Analysis | Saccharomyces cerevisiae | Identified signal peptide, GPI-anchor signal, N-glycosylation sites, and high serine/threonine content. | uniprot.orgnih.gov |
| Homology Modeling | Saccharomyces cerevisiae | Predicted a three-dimensional structure composed of Ig-like β-sheet barrels for Sed1p and its paralog Spi1p. | researchgate.net |
| Phylogenetic Analysis | Fungi | Determined that S. cerevisiaeSPI1 is a paralog of SED1, originating from a whole-genome duplication. | yeastgenome.orgcsic.es |
This compound in Biomolecular Engineering and Cell Surface Display Systems (e.g., Yeast Surface Display)
The this compound, particularly from Saccharomyces cerevisiae, has become a valuable tool in biomolecular engineering, primarily within the field of cell surface display. This technology immobilizes proteins of interest on the surface of microbial cells, creating whole-cell biocatalysts or platforms for antibody and peptide screening. frontiersin.org
The Sed1p anchoring system is highly effective for displaying heterologous proteins on the yeast cell surface. researchgate.net Its C-terminal GPI anchor ensures that proteins fused to it are efficiently transported and covalently linked to the cell wall. oup.comnih.gov The Sed1p anchor has been shown to be a superior carrier compared to the commonly used α-agglutinin system, yielding higher levels of displayed protein. mdpi.com For example, replacing the anchor domain of α-agglutinin with that of Sed1p significantly enhanced the surface activity of enzymes like β-glucosidase (BGL) and endoglucanase II. mdpi.com The signal peptide from the SED1 gene has also been shown to be highly efficient, leading to greater extracellular activity of secreted enzymes compared to other commonly used signal sequences. frontiersin.orgmdpi.com
A key strategy to further enhance display efficiency has been the engineering of the host strain itself. Disrupting the native SED1 gene in the host yeast is a common and effective approach. oup.com This reduces competition between the native Sed1p and the engineered fusion protein for the limited anchoring sites within the cell wall. mdpi.com This strategy has resulted in significant increases in the surface activity of displayed enzymes, with reports showing up to a 22% increase in BGL activity in a SED1 disruptant strain. nih.govfrontiersin.org This improved display is attributed to both a higher number of incorporated fusion proteins and potentially better accessibility of the displayed protein to its substrate due to alterations in the cell wall structure. oup.com
The versatility of the SED1 anchor has been demonstrated in various applications. It has been used to display enzymes like lipases and cellulases for biofuel production and biocatalysis. mdpi.comirb.hr It has also been employed in more complex systems, such as the co-display of multiple enzymes to create mini-cellulosomes on the yeast surface, which can synergistically break down cellulose. frontiersin.org Furthermore, the Sed1p anchor has been used to display antibody fragments (Fab) in glycoengineered Pichia pastoris, showcasing its utility in producing therapeutic proteins with specific glycosylation patterns. mdpi.com
Table 5: Engineering Applications of the this compound
| Application | Engineering Strategy | Result/Improvement | Reference |
|---|---|---|---|
| Enzyme Display | Using Sed1p as an anchor for β-glucosidase | Significantly enhanced surface enzyme activity compared to other anchors. | mdpi.com |
| Host Strain Engineering | Disruption of the native SED1 gene | Increased surface BGL activity by 22% and the amount of displayed protein by 19%. | nih.govfrontiersin.org |
| Secretion Enhancement | Using the SED1 signal peptide | Achieved 1.3- to 1.9-fold higher secreted BGL activity compared to other signal peptides. | frontiersin.orgmdpi.com |
| Antibody Fragment Display | Using Sed1p anchor in Pichia pastoris | Successful surface display of a Fab fragment with mammalian-type N-linked glycans. | mdpi.com |
Future Directions and Unresolved Questions in Sed1 Protein Research
Elucidation of Novel Molecular Mechanisms and Regulatory Pathways
Future research aims to delve deeper into the molecular mechanisms by which SED1 exerts its functions. While its role in sperm-egg adhesion and hyaluronidase (B3051955) activity is established, the precise molecular interactions and downstream signaling pathways are still being uncovered abcam.comresearchgate.netacrobiosystems.com. For instance, in the context of fertilization, further studies are needed to fully understand how SED1 interacts with specific components of the zona pellucida, such as ZP2 and ZP3, and how these interactions trigger subsequent events like the acrosome reaction and sperm-zona binding researchgate.netfrontiersin.org. The bifunctional nature of PH-20/SPAM1, possessing both hyaluronidase activity and a distinct activity required for secondary sperm-zona binding, highlights the complexity of its mechanism that requires further dissection oup.com. Additionally, the mechanisms underlying the pH-dependent activity of SPAM1's hyaluronidase domain, which is active at both neutral and acidic pH, need further exploration nih.govatlasgeneticsoncology.org.
In yeast, the precise mechanisms by which Sed1p is incorporated into the cell wall and its interactions with other cell wall components like β-1,6-glucan require further study oup.comnih.gov. The role of proteins like Kre6p in Sed1p incorporation and cell wall integrity also presents an area for future investigation oup.com. Understanding the stress-responsive elements and PEST regions in the SED1 gene promoter could shed light on the regulatory pathways controlling its expression under various environmental conditions in yeast nih.gov.
Discovery of Additional Biological Roles and Cross-Species Functional Divergence
While SED1/MFG-E8 is known for its roles in fertilization, mammary gland development and involution, and clearance of apoptotic cells, there is potential for discovering additional biological functions in various tissues and processes nih.govnih.govpnas.org. Investigating the role of SED1 in other cellular interactions mediated by its EGF repeats and discoidin domains, beyond those currently identified, is a key future direction nih.gov.
Furthermore, exploring the functional divergence of SED1 across different species is crucial. Although human and mouse SED1 proteins are highly homologous, differences exist, such as the absence of the first EGF-like domain in human SED1 nih.gov. While mouse Spam1 may not be essential for fertilization due to the presence of other hyaluronidases, human SPAM1 is the only such hyaluronidase, suggesting potential differences in their functional necessity and mechanisms nih.govoup.com. Comparative studies across a wider range of mammalian species could reveal species-specific adaptations and functions of SED1. Research in cynomolgus macaques, a primate model, is already contributing to understanding SPAM1 expression and localization in the epididymis, similar to humans and mice nih.govuniprot.org. Studies on other species, such as Bubalus bubalis (Murrah bulls), are also contributing to the understanding of PH20 hyaluronidase sequences researchgate.net.
The role of SED1 in non-mammalian organisms, such as Saccharomyces cerevisiae, where Sed1p is a major cell wall protein involved in stress resistance and cell wall integrity, highlights its diverse roles across kingdoms nih.govnih.gov. Further research into Sed1p in yeast could uncover novel functions related to stress response, cell cycle, and interactions with other cell wall proteins nih.govstring-db.org.
Potential for SED1 Protein as a Research Target or Tool in Biomedical Sciences (e.g., Fertility Research, Developmental Biology Research, Biocatalysis Applications)
The established roles of SED1 in fertilization make it a promising target for research in fertility and the development of novel contraceptives or fertility treatments nih.govontosight.aiontosight.ai. Understanding the mechanisms by which SED1 facilitates sperm-egg interaction could lead to targeted interventions to either enhance or prevent fertilization nih.govontosight.ai. For instance, developing inhibitors of SED1 could serve as a contraceptive strategy, while administering recombinant SED1 might help improve fertility in some cases of male infertility nih.gov.
In developmental biology, the role of SED1/MFG-E8 in processes like mammary gland branching morphogenesis and the clearance of apoptotic cells suggests its potential as a research target for understanding tissue development and remodeling nih.govpnas.org. Investigating its involvement in other developmental processes could provide valuable insights.
In biotechnology, particularly in biocatalysis, Sed1p from Saccharomyces cerevisiae is being explored as an anchoring system for displaying heterologous proteins on the yeast cell surface researchgate.netnih.govfrontiersin.orgmdpi.com. This has potential applications in developing whole-cell biocatalysts for various industrial processes, such as ethanol (B145695) production and biomass conversion researchgate.netfrontiersin.orgmdpi.commdpi.com. Further research is needed to optimize SED1-based display systems for enhanced efficiency and a wider range of applications researchgate.netfrontiersin.orgmdpi.com. The disruption of native SED1 in yeast has shown promise in improving the display efficiency of heterologous proteins, suggesting strategies for optimizing this tool researchgate.netnih.govmdpi.com.
Development of Enhanced Experimental Models and Methodologies for this compound Investigation
Advancements in experimental models and methodologies are crucial for advancing SED1 research. While mouse models, including knockout mice, have provided valuable insights into SED1 function in fertilization and development, developing more refined models could help address unresolved questions, such as functional redundancy with other proteins ontosight.airesearchgate.net. Utilizing human and primate tissues, as well as in vitro fertilization assays and fluorescence microscopy, are important methodologies for studying SPAM1 in primates nih.govnih.govnih.govua.es.
Cryo-EM is proving valuable in determining the structure of human PH-20, providing insights into its catalytic and EGF-like domains acrobiosystems.comnih.gov. Continued application of advanced structural biology techniques can provide a more detailed understanding of SED1's interactions and mechanisms.
For yeast Sed1p research, techniques like gene disruption, PCR analysis, SDS-PAGE, and Western blotting have been instrumental in studying its localization and function oup.comnih.gov. Further development and application of techniques like nanoscale ultra pressure liquid chromatography electrospray ionization quadrupole time-of-flight tandem mass spectrometry (nano-UPLC-MSE) can provide detailed analysis of cell wall protein composition and incorporation researchgate.net. Exploring novel surface display platforms and optimizing existing ones using Sed1 as an anchor are ongoing areas of methodological development in yeast biotechnology researchgate.netfrontiersin.orgmdpi.com.
Developing methodologies to study SED1's role in mediating cell-matrix adhesion via its RGD motif and discoidin domains, potentially involving interactions with integrin receptors and phospholipid bilayers, will be important for understanding its broader cellular functions nih.govnih.gov.
Q & A
Q. What is the role of SED1 in mammalian fertilization, and how is its function experimentally validated?
SED1 is essential for sperm-egg adhesion in mice, as demonstrated by knockout models where SED1-null sperm fail to bind the zona pellucida of unfertilized eggs . Methodologically, this involves:
- Gene knockout models : Generating SED1-deficient mice to assess fertility defects .
- In vitro binding assays : Comparing wild-type and SED1-null sperm adhesion to isolated egg coats using immunofluorescence or quantitative binding metrics .
- Immunoblotting : Confirming SED1 localization on sperm surfaces and its absence in knockout models .
Q. How is SED1 utilized in heterologous protein expression systems, such as yeast surface display?
SED1 serves as an anchoring protein in Saccharomyces cerevisiae and Candida tropicalis for surface display systems. Key methodological steps include:
- Cassette construction : Fusing SED1's C-terminal GPI-anchored domain with target proteins (e.g., BGL1, ROA1) .
- Promoter optimization : Testing constitutive promoters (e.g., SED1, GPD) to enhance enzyme activity .
- Activity comparison : Quantifying displayed enzyme activity (e.g., 6.37 U/g CDW for ROA1 with SED1 vs. lower activity with AGα1) .
Q. What are the key structural domains of SED1, and how do they mediate its biological functions?
SED1 contains:
- N-terminal EGF-like repeats : Critical for protein-protein interactions, particularly in sperm-egg binding .
- C-terminal discoidin/F5/8 domains : Facilitate membrane association and vesicle binding in epididymal fluid .
Experimental validation includes: - Domain deletion studies : Truncated SED1 constructs reveal retained cell-surface anchoring but loss of secreted functionality .
- Phylogenetic analysis : Accelerated evolution in primate EGF domains suggests functional specialization .
Advanced Research Questions
Q. How did SED1 undergo accelerated evolution in ancestral primates, and what functional implications does this have?
SED1 exhibits positive selection in primates, particularly in its EGF domains, with polar-to-nonpolar amino acid replacements . Methodological approaches include:
- Codon-based likelihood models : Identifying positively selected sites across mammalian lineages.
- Structural alignment : Comparing EGF domain loss in primates versus retention in other mammals .
- Functional assays : Testing binding affinity of primate-specific SED1 variants to infer evolutionary divergence .
Q. How can SED1-based biosensors track osmotic stress dynamics in single cells?
SED1, as an intrinsically disordered protein (IDP), acts as a FRET-based biosensor sensitive to macromolecular crowding. Key methodologies:
- FRET ratio measurements : Monitoring changes in live cells under hyperosmotic stress (e.g., 0.5 M NaCl treatment) .
- Single-cell microscopy : Resolving heterogeneity in FRET ratios correlated with vacuolar size or protein concentration .
- In vitro validation : Purified SED1 shows no FRET-concentration correlation, confirming cellular crowding effects .
Q. How do contradictory phenotypic outcomes in SED1-null models arise, and how can they be reconciled?
Discrepancies in mammary gland branching and epididymal phenotypes depend on genetic background . Strategies to address this include:
Q. What mechanisms underlie SED1’s association with epididymosomes, and how does this impact sperm maturation?
SED1 is enriched in epididymosomes (20–200 nm vesicles) critical for luminal fluid homeostasis. Techniques include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
